N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide
Description
N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(7-12-5-3-4-6-15(12)17-10)16(21)19-8-13(9-19)18-11(2)20/h3-7,13H,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJGDMZUJYQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N3CC(C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide typically involves the following steps:
Formation of 2-methylquinoline-3-carbaldehyde: This can be achieved through the Doebner–von Miller reaction, where 2-aminobenzaldehyde reacts with acetone in the presence of an acid catalyst.
Synthesis of 2-methylquinoline-3-carbonyl chloride: The carbaldehyde is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of the azetidine ring: The acid chloride reacts with azetidine in the presence of a base such as triethylamine (TEA) to form the azetidin-3-yl derivative.
Acetylation: Finally, the azetidin-3-yl derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The quinoline ring can intercalate into DNA, inhibiting DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell division and growth, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A simpler quinoline derivative with similar biological activities.
3-acetyl-4-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
N-(2-quinolinyl)acetamide: A structurally related compound with potential therapeutic applications.
Uniqueness
N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide is unique due to the presence of the azetidine ring, which enhances its biological activity and provides additional sites for chemical modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
